2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1375911-54-8
VCID: VC5718405
InChI: InChI=1S/C10H15NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2
SMILES: C1CC(NC1)CC(C2=CC=CS2)O
Molecular Formula: C10H15NOS
Molecular Weight: 197.3

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol

CAS No.: 1375911-54-8

Cat. No.: VC5718405

Molecular Formula: C10H15NOS

Molecular Weight: 197.3

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol - 1375911-54-8

Specification

CAS No. 1375911-54-8
Molecular Formula C10H15NOS
Molecular Weight 197.3
IUPAC Name 2-pyrrolidin-2-yl-1-thiophen-2-ylethanol
Standard InChI InChI=1S/C10H15NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2
Standard InChI Key YPDAPHZLNYDPBN-UHFFFAOYSA-N
SMILES C1CC(NC1)CC(C2=CC=CS2)O

Introduction

Chemical Structure and Nomenclature

The systematic name 2-(pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-ol delineates its structure:

  • Pyrrolidin-2-yl: A five-membered saturated amine ring with a secondary amine at position 2.

  • Thiophen-2-yl: A five-membered aromatic ring containing a sulfur atom at position 2.

  • Ethan-1-ol backbone: A two-carbon chain with a hydroxyl group at position 1, serving as the linker between the two heterocycles.

The molecular formula is deduced as C10_{10}H15_{15}NOS (Molecular Weight: 197.30 g/mol), with the pyrrolidine contributing C4_4H8_8N, the thiophene C4_4H3_3S, and the ethanol backbone C2_2H5_5O . The presence of both polar (hydroxyl, amine) and nonpolar (thiophene, pyrrolidine) groups suggests amphiphilic properties, influencing solubility and reactivity.

Synthetic Routes and Methodologies

Precursor-Based Synthesis

A plausible route involves the nitroaldol reaction followed by reductive cyclization, inspired by methodologies for related compounds :

  • Nitroaldol Reaction: Condensation of 2-acetylthiophene (CAS 88-15-3) with nitroethane forms 2-nitro-1-(thiophen-2-yl)ethan-1-ol .

  • Reduction and Cyclization: Catalytic hydrogenation of the nitro group yields a primary amine, which undergoes intramolecular cyclization with a carbonyl source (e.g., formaldehyde) to form the pyrrolidine ring .

Example Protocol:

  • Step 1: React 2-acetylthiophene (128 g, 1.0 mol) with nitroethane in the presence of a base (e.g., K2_2CO3_3) to yield 2-nitro-1-(thiophen-2-yl)ethan-1-ol (94% yield) .

  • Step 2: Reduce the nitro group using H2_2/Pd-C in ethanol, followed by treatment with paraformaldehyde and HCl to facilitate cyclization into the pyrrolidine ring .

Horner–Wadsworth–Emmons (HWE) Reaction

The HWE reaction, used to synthesize 4-(thiophen-2-yl)pyrrolidin-2-one , could be adapted by replacing the ketone with an ethanol group. Phosphonate esters might facilitate the formation of the α,β-unsaturated intermediate, which is subsequently reduced and functionalized.

Physicochemical Properties

Key properties inferred from analogs :

PropertyValue/DescriptionSource Compound
Molecular Weight197.30 g/molCalculated
LogP~1.67 (estimated via consensus) 1-Thiophen-2-yl-ethanone
Solubility1.97 mg/mL in water (ESOL) 2-Nitro-1-(thiophen-2-yl)ethanol
PSA94.29 Ų2-Nitro-1-(thiophen-2-yl)ethanol
Melting PointNot reported

The compound’s moderate lipophilicity (LogP ~1.67) and polar surface area (PSA 94.29 Ų) suggest balanced membrane permeability and solubility, favorable for drug-like properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator